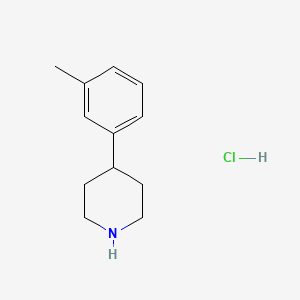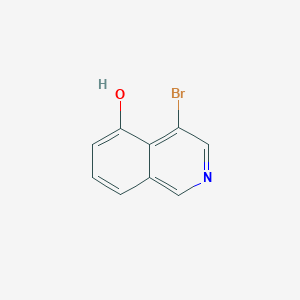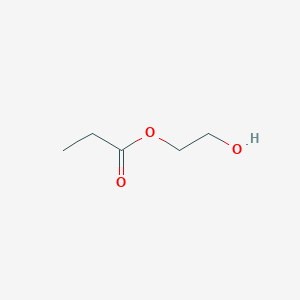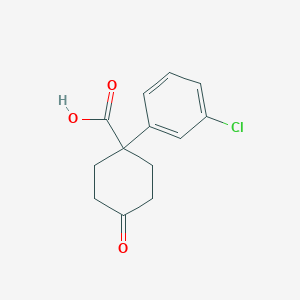
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Vue d'ensemble
Description
The compound “1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid” is likely to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These functional groups suggest that the compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, ketone, and chlorophenyl groups would significantly influence its structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT calculations) could be used to analyze its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Aryl Cation Generation and Reactivity
The study by Protti et al. (2004) examined the photochemistry of chlorophenols and chloroanisoles, demonstrating the generation and reactivity of aryl cations, which could have implications in synthesizing arylated products and understanding the cationic mechanism of addition to alkenes. This research could potentially be applied in the development of novel synthetic pathways for related chemical compounds (Protti, Fagnoni, Mella, & Albini, 2004).
Cyclohexane Derivatives Synthesis
Nishino et al. (1991) explored the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) and manganese(III) acetate, highlighting a synthetic pathway that might offer insights into creating cyclohexane derivatives with potential applications in organic synthesis and materials science (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Supramolecular Architectures
Shan, Bond, and Jones (2003) reported on the co-crystallization of cyclohexane tricarboxylic acid with various organic bases, leading to the identification of supramolecular acid motifs. This study suggests potential applications in crystal engineering and the design of molecular materials with specific properties (Shan, Bond, & Jones, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHQIXYCYJHTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607354 | |
| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | |
CAS RN |
887978-71-4 | |
| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



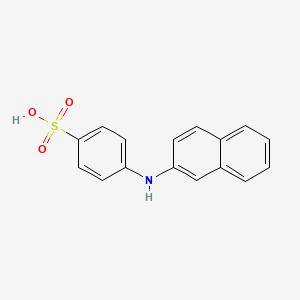
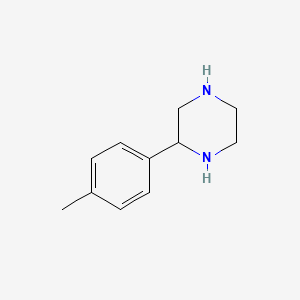
![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)
![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)
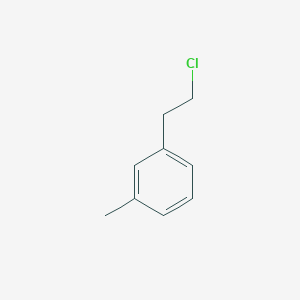
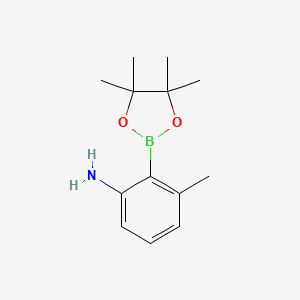
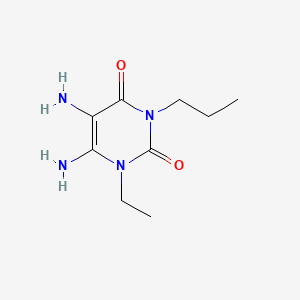
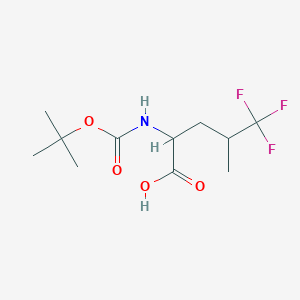
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)

